![molecular formula C13H18N4O B2724626 N-prop-2-enyl-1-pyrimidin-2-ylpiperidine-4-carboxamide CAS No. 303144-46-9](/img/structure/B2724626.png)
N-prop-2-enyl-1-pyrimidin-2-ylpiperidine-4-carboxamide
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Description
N-prop-2-enyl-1-pyrimidin-2-ylpiperidine-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as PPCC and has been synthesized and studied for its unique properties and potential uses.
Scientific Research Applications
Histone Deacetylase Inhibition
A compound, MGCD0103, an isotype-selective small molecule histone deacetylase (HDAC) inhibitor, shows promise in cancer therapy. It selectively inhibits HDACs 1-3 and 11, blocking cancer cell proliferation and inducing histone acetylation, cell-cycle arrest, and apoptosis. Its oral bioavailability and significant antitumor activity in vivo highlight its potential as an anticancer drug (Zhou et al., 2008).
NF-kappaB and AP-1 Gene Expression Inhibition
Research on N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide, an inhibitor of NF-kappaB and AP-1 transcription factors, shows potential for improving oral bioavailability while retaining cell-based activity. Modifications to its pyrimidine ring have been explored to optimize its effectiveness (Palanki et al., 2000).
DNA Binding and Recognition
A study on pyrrole−imidazole polyamides demonstrates their use in recognizing specific DNA sequences within the minor groove. These compounds offer a high degree of specificity and potency in DNA binding, broadening the scope for DNA recognition tools in research and therapeutic applications (Swalley et al., 1996).
Antitumor and Antimicrobial Activities
Novel enaminones have been synthesized and evaluated for their antitumor and antimicrobial activities. These compounds, containing N-arylpyrazole, demonstrate potential as key intermediates in developing treatments with cytotoxic effects against cancer cell lines and antimicrobial properties (Riyadh, 2011).
Fluorescence Binding Studies
Research into p-hydroxycinnamic acid amides explores their interaction with bovine serum albumin (BSA) through fluorescence and UV–vis spectral studies. These compounds, including derivatives of pyrimidin-2-yl, offer insights into drug-protein interactions, providing a foundation for developing more effective pharmaceutical compounds (Meng et al., 2012).
properties
IUPAC Name |
N-prop-2-enyl-1-pyrimidin-2-ylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c1-2-6-14-12(18)11-4-9-17(10-5-11)13-15-7-3-8-16-13/h2-3,7-8,11H,1,4-6,9-10H2,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCJATDTPVANCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1CCN(CC1)C2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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